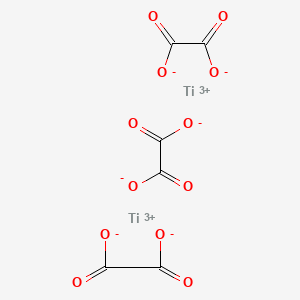

oxalate;titanium(3+)

Description

Significance of Titanium(III) Complexes in Inorganic Chemistry and Related Fields

Titanium is a transition metal that most commonly exists in the +4 oxidation state; however, compounds containing titanium(III) (Ti³⁺) are also numerous and significant. wikipedia.org The Ti³⁺ ion has a d¹ electron configuration, which imparts distinct properties to its complexes, such as color and paramagnetism, in contrast to the often colorless and diamagnetic Ti(IV) (d⁰) compounds. wikipedia.orgdocbrown.info For example, aqueous solutions of titanium(III) chloride are characteristically violet. wikipedia.org

The stabilization of titanium in its lower oxidation states, like +3, has long been an area of interest for chemists. mdpi.com Titanium(III) compounds are known to be effective reducing agents in organic synthesis and are utilized as catalysts in polymerization processes, such as the use of titanium(III) chloride in the production of polyolefins. wikipedia.org The reactivity of Ti(III) complexes makes them valuable in a variety of chemical transformations. mdpi.com The study of their electronic structure and magnetic properties continues to be a fertile ground for fundamental inorganic research.

Overview of Oxalate (B1200264) Ligand Coordination with Transition Metals

The oxalate anion, (C₂O₄)²⁻, is a versatile dicarboxylate ligand that readily forms coordination complexes with a wide range of transition metals. wikipedia.org It typically acts as a bidentate ligand, forming a stable five-membered MO₂C₂ chelate ring. wikipedia.org This chelating ability contributes to the formation of stable monomeric and polymeric structures.

The coordination chemistry of the oxalate ligand is remarkably diverse. It can adopt various coordination modes, acting as a mono-, bi-, tri-, or even tetradentate ligand, which allows for the formation of a vast array of structurally diverse compounds, from simple mononuclear complexes to intricate, multidimensional polymers. diva-portal.org This structural versatility is a key reason for the sustained interest in transition metal oxalate complexes. diva-portal.org Furthermore, the oxalate ligand can act as a bridge between metal centers, facilitating magnetic exchange interactions, which has made oxalate-based compounds a major focus in the field of molecular magnetism. diva-portal.orgmdpi.com

Research Trajectories and Scope for Oxalate;Titanium(3+) Compounds

Research into compounds containing both oxalate and titanium(III) has led to the synthesis and characterization of several interesting species. These studies explore the synthesis, structure, and properties of such complexes, highlighting their potential applications.

One area of research involves the synthesis of titanium sub-oxides. For instance, titanium(III) oxalate has been used as a precursor to produce titanium(IV) oxide (Ti₄O₇) nanoparticles through high-temperature calcination. mdpi.com This method allows for the control of particle size in the initial step of forming the titanium(III) oxalate. mdpi.com

Detailed structural characterization of titanium(III) oxalate complexes has also been a key research focus. An example is the synthesis and single-crystal X-ray diffraction study of caesium triaquabis(oxalato)titanate(III) dihydrate, Cs[Ti(C₂O₄)₂(H₂O)₃]·2H₂O. iucr.org In this complex, the titanium atom is in a seven-coordinate, pentagonal-bipyramidal environment. iucr.org Another significant contribution is the characterization of a dimeric Ti(III) oxalate complex, Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, which crystallizes from aqueous solutions at low pH. acs.org Studies on this dimer revealed antiferromagnetic coupling between the two Ti(III) centers. acs.org

The redox properties of titanium-oxalate systems are also under investigation. The reduction of titanium(IV) oxalate complexes is a viable route to obtaining titanium(III) species. researchgate.netx-mol.net Cyclic voltammetry studies have been employed to understand the electrochemical behavior of these complexes, revealing information about their stability and potential for redox-based applications. acs.org These research trajectories underscore the ongoing effort to understand and harness the properties of oxalate;titanium(3+) compounds for applications in materials science and beyond.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14194-07-1 |

|---|---|

Molecular Formula |

C6O12Ti2 |

Molecular Weight |

359.79 g/mol |

IUPAC Name |

oxalate;titanium(3+) |

InChI |

InChI=1S/3C2H2O4.2Ti/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI Key |

FYFRKQBKFGRDSO-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+3].[Ti+3] |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Iii Oxalate Complexes

Direct Synthesis Routes to Titanium(III) Oxalate (B1200264) Species

Direct synthesis methods provide straightforward pathways to titanium(III) oxalate compounds, either by direct reaction of the metal or by reduction of readily available titanium(IV) species.

One of the most direct methods for producing titanium(III) oxalate involves the reaction of metallic titanium with oxalic acid in an aqueous environment. In this process, titanium(III) oxalate particles of controlled sizes can be generated by reacting metallic titanium powder with oxalic acid in a heated aqueous solution. mdpi.com This approach leverages the reducing power of metallic titanium to directly form the Ti(III) oxidation state while the oxalate anion from the acid acts as the ligand. This method is a key step in the synthesis of certain titanium sub-oxides, where the resulting titanium(III) oxalate is used as a precursor for subsequent high-temperature calcination. mdpi.com

Given the higher stability of the +4 oxidation state for titanium, a common and versatile strategy for synthesizing titanium(III) oxalate complexes involves the chemical reduction of a corresponding titanium(IV) oxalate precursor. This approach is particularly useful for creating complex, ligand-supported species. For instance, a bridging oxalate complex of titanium(IV) supported by a tris(phenolato)-amine ligand can be reduced using potassium to yield the desired titanium(III) complex. researchgate.netx-mol.netresearchgate.net This method allows for the synthesis of well-defined molecular complexes where the ligand framework is installed prior to the reduction step. The principle is also applied in analytical chemistry, where the reduction of a Ti(IV)-oxalate complex to a Ti(III)-oxalate complex in an acidic solution forms the basis for certain voltammetric determination methods. researchgate.net

Ligand-Supported and Dinuclear Titanium(III) Oxalate Complex Synthesis

The use of ancillary ligands, particularly bulky organic molecules, allows for the isolation of stable and structurally diverse titanium(III) oxalate complexes, including those with multiple metal centers.

Sterically demanding ligands, such as tris(phenolato)-amine (H₃(O₃N)), are instrumental in stabilizing titanium(III) oxalate species. researchgate.netx-mol.net The synthesis of a dinuclear titanium(III) oxalate complex supported by this ligand has been successfully demonstrated. x-mol.netresearchgate.net The process begins with the formation of a bridging oxalate titanium(IV) complex, [{(O₃N)Ti}₂(μ‐C₂O₄‐κO²:κO´´₂)], which is then reduced with potassium metal. researchgate.netx-mol.net This reduction yields the anionic dinuclear titanium(III) complex, [K(toluene)₂][(O₃N)Ti(C₂O₄‐κO²:κO´´₂)Ti(O₃N)]. researchgate.netx-mol.netresearchgate.net

In a different approach, a solvent-free dimeric titanium(III) complex, [(O₃N)Ti]₂, can be reacted with di-tert-butyl oxalate to form a mono-tert-butyl oxalate complex of titanium(III), [(O₃N)Ti(OCOCOOtBu‐κO²:κO´´₂)]. researchgate.netx-mol.net These examples showcase the utility of tris(phenolato)-amine ligands in creating a stable coordination environment that permits the isolation and characterization of otherwise reactive titanium(III) oxalate complexes.

The oxalate ligand is an excellent bridging unit, capable of linking two metal centers to form dinuclear or polynuclear structures. A prime example is the dinuclear titanium(III) complex [K(toluene)₂][(O₃N)Ti(C₂O₄‐κO²:κO´´₂)Ti(O₃N)], where the oxalate group bridges two titanium atoms, each supported by a tris(phenolato)-amine ligand. researchgate.netx-mol.netresearchgate.net

Furthermore, dinuclear titanium(III) oxalate complexes can be synthesized in aqueous media without bulky supporting ligands. A titanium(III) oxalate dimer with the formula Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O has been crystallized from aqueous solutions below pH 2. acs.org X-ray crystallography revealed a structure where two titanium(III) centers are bridged by one oxalate ligand, with each titanium atom also coordinated to a chelating oxalate and three water molecules. acs.org The solid material exhibits antiferromagnetic coupling between the two Ti(III) centers. acs.org

Table 1: Summary of Synthetic Routes to Titanium(III) Oxalate Species

| Method | Precursors | Reagents/Conditions | Product Type |

| Aqueous Phase Synthesis | Metallic Titanium | Oxalic acid, heated aqueous solution | Titanium(III) oxalate particles |

| Reduction Synthesis | Titanium(IV) oxalate complex with tris(phenolato)-amine ligand | Potassium metal | Dinuclear Titanium(III) oxalate complex |

| Ligand-Supported Synthesis | Dimeric Titanium(III) complex with tris(phenolato)-amine ligand | Di-tert-butyl oxalate | Mononuclear Titanium(III) oxalate complex |

| Aqueous Dimer Synthesis | Titanium(III) source | Oxalic acid, aqueous solution (pH < 2) | Dinuclear aquated Titanium(III) oxalate dimer |

Hydrothermal Synthesis Approaches for Titanium Oxalate Materials

Hydrothermal synthesis, which employs water as a solvent at elevated temperatures and pressures, offers a route to crystalline materials containing titanium(III) and oxalate. While often aimed at producing various phases of titanium dioxide (TiO₂), the conditions can be tuned to favor the formation of Ti(III) species, particularly when oxalate is present as a stabilizing or chelating agent. researchgate.netmdpi.com

Studies have shown that the hydrothermal treatment of oxalic acid-stabilized titania sols can produce blue-colored titanium dioxide nanoparticles. researchgate.netinderscienceonline.com The blue color is attributed to the formation of fluorine-stabilized Ti³⁺ centers under the reaction conditions, where organic residues from the oxalate decompose to create a reducing atmosphere. researchgate.netinderscienceonline.com The synthesis of different TiO₂ polymorphs from pure metallic titanium via hydrothermal methods also reveals that the presence of oxalic acid and the solution pH are critical factors that can influence the final crystalline structure. researchgate.netmdpi.com For instance, anatase formation is reported to be favored at pH 2, while rutile is predominant at higher pH values of 4 to 6. researchgate.netmdpi.com Although the final products in many of these syntheses are oxides, the formation of Ti³⁺ intermediates stabilized by oxalate is a key aspect of the reaction mechanism under these hydrothermal conditions.

Table 2: Hydrothermal Synthesis Parameters for Titanium-Oxalate Systems

| Precursor | Additives | Temperature | Key Finding |

| Oxalic acid stabilized titania sols | NH₄F (Ammonium fluoride) | Not specified | Formation of blue TiO₂ due to F-stabilized Ti³⁺ centers researchgate.netinderscienceonline.com |

| Pure metallic titanium | Oxalic acid | 200°C | pH influences the resulting TiO₂ polymorph (anatase vs. rutile) researchgate.netmdpi.com |

| Ferrotitaniferous mineral sand | Oxalic acid aqueous solution | 155°C | Conversion into ferrous oxalate and titanium dioxide polymorphs mdpi.com |

Controlled Synthesis of Titanium(III) Oxalate Precursors for Advanced Materials

The synthesis of titanium(III) oxalate and its derivatives serves as a critical pathway for producing a variety of advanced materials with tailored properties. By carefully controlling reaction parameters, researchers can direct the formation of specific crystalline phases, morphologies, and particle sizes, which are essential for applications ranging from photocatalysis to electronic components. Methodologies such as hydrothermal synthesis, co-precipitation, and thermal decomposition are commonly employed to transform titanium oxalate precursors into functional oxides and titanates.

The precise control over the synthesis process allows for the engineering of materials at the nanoscale. For instance, titanium(III) oxalate particles with controlled sizes can be produced by reacting metallic titanium with oxalic acid in a heated aqueous solution. mdpi.comnih.gov These particles can then be used as precursors for producing advanced materials like titanium sub-oxides through subsequent thermal treatments. mdpi.comnih.gov

Hydrothermal methods are particularly versatile for synthesizing titanium dioxide (TiO₂) nanoparticles from titanium oxalate complexes. researchgate.net In this approach, the pH of the reaction solution is a crucial variable that significantly influences the resulting crystalline structure of TiO₂. researchgate.netmdpi.com For example, anatase formation is often favored at a low pH (around 2), while rutile is predominantly formed at a pH between 4 and 6. researchgate.netmdpi.com The hydrothermal treatment of titanyl oxalate solutions can yield crystalline powders of anatase and rutile with particle sizes ranging from 13-50 nm. ceramics-silikaty.cz Furthermore, using potassium titanium oxalate as a precursor in hydrothermal synthesis allows for the controlled formation of either anatase or rutile phases by adjusting the treatment conditions and subsequent heating. scientific.net

Co-precipitation is another key technique, especially for producing complex oxides. This method involves the simultaneous precipitation of multiple metal oxalates to create a homogeneous precursor powder. For example, barium titanate (BaTiO₃) and lead titanate (PbTiO₃) can be synthesized by co-precipitating barium or lead salts with a titanium oxalate complex. researchgate.netbohrium.com The resulting mixed-oxalate precursor can then be calcined at a lower temperature than required for traditional solid-state reactions, yielding fine, stoichiometric powders. bohrium.com

The morphology of the final material can also be meticulously controlled. Hollow, porous nanospheres of hydroxyl titanium oxalate have been synthesized, which can be converted to anatase TiO₂ through a topotactic transformation that preserves the spherical morphology. cambridge.org The formation of these hollow structures is often explained by the Ostwald ripening mechanism. cambridge.org Similarly, reacting titanium powder with oxalic acid can produce titanium(III) oxalate particles of a controlled size, which are then calcined to create Ti₄O₇ nanopowders with an average size of approximately 115 ± 30 nm. mdpi.comnih.gov

The choice of the initial titanium precursor, such as tetrabutyl titanate or titanium tetrachloride, also plays a significant role in the characteristics of the final product. scirp.org By using tetrabutyl titanate and oxalic acid, a porous titanyl oxalate precursor can be prepared via a precipitation method. scirp.org

The following tables summarize key research findings on the controlled synthesis of advanced materials from titanium oxalate precursors.

Table 1: Synthesis of Titanium Dioxide (TiO₂) Polymorphs

| Precursor(s) | Synthesis Method | Key Parameters | Resulting Material | Morphology/Size | Source(s) |

| Metallic Titanium, Oxalic Acid | Hydrothermal | pH: 2 | Anatase TiO₂ | - | researchgate.netmdpi.com |

| Metallic Titanium, Oxalic Acid | Hydrothermal | pH: 4-6 | Rutile TiO₂ | - | researchgate.netmdpi.com |

| Potassium Titanium Oxalate | Homogeneous Precipitation & Hydrothermal | 160°C for 1h, then 900°C for 10 min | Single-phase Anatase TiO₂ | Nanoparticles | scientific.net |

| Titanyl Oxalate Acid | Hydrothermal | - | Anatase & Rutile TiO₂ | 13-50 nm particles | ceramics-silikaty.cz |

| Hydroxyl Titanium Oxalate | Wet Chemistry & Calcination | Calcination at 550°C | Anatase TiO₂ | Hollow porous nanospheres (~200 nm) | cambridge.org |

Table 2: Synthesis of Titanates and Titanium Sub-oxides

| Precursor(s) | Synthesis Method | Key Parameters | Resulting Material | Morphology/Size | Source(s) |

| Metallic Titanium, Oxalic Acid | Reaction & Calcination | Calcination in flowing hydrogen | Ti₄O₇ (Titanium Sub-oxide) | 115 ± 30 nm nanopowder | mdpi.comnih.gov |

| Barium Chloride, Potassium Titanium Oxalate, Oxalic Acid | Co-precipitation & Calcination | pH 4, Calcination at 700°C for 2h | BaTiO₃ (Barium Titanate) | - | scientific.net |

| Lead Chloride, Potassium Titanyl Oxalate | Co-precipitation | Room temperature, pH 1.5-3 | Mixed (Pb+Ti) Oxalates | - | researchgate.net |

| Barium Chloride, Titanium Chloride, Oxalic Acid | Co-precipitation & Combustion | Use of Polyethylene Glycol as fuel | BaTiO₃ (Barium Titanate) | Nanoparticles, irregular globules | ripublication.com |

| Tetrabutyl Titanate, Oxalic Acid | Precipitation | pH 2, Temperature: 30-70°C | Porous Titanyl Oxalate | White powder | scirp.org |

Advanced Structural Characterization of Titanium Iii Oxalate Species

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.

Research has successfully identified both monomeric and dimeric forms of titanium(III) oxalate (B1200264) complexes. For instance, a dimeric titanium(III) oxalate complex, Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, has been crystallized and its structure determined. researchgate.net In this dimer, two titanium(III) centers are bridged by an oxalate ligand. The formation of such dimeric structures is a notable feature of titanium oxalate chemistry. researchgate.netresearchgate.net Additionally, monomeric titanium carboxylate complexes have been synthesized and characterized, providing insight into the fundamental coordination of titanium with oxalate-type ligands. acs.org

The coordination geometry around the titanium(III) ion in oxalate complexes is typically a distorted octahedron. researchgate.netresearchgate.netacs.orgresearchgate.net In this arrangement, the central titanium atom is coordinated to six other atoms. In the case of the dimeric structure Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, each titanium ion is coordinated to oxygen atoms from both bridging and terminal oxalate ligands, as well as water molecules. researchgate.net The oxalate ligand can act as a bidentate ligand, binding to the titanium center through two of its oxygen atoms. wikipedia.org The distortion from a perfect octahedral geometry can be attributed to factors such as the bite angle of the chelating oxalate ligand and the presence of different types of ligands in the coordination sphere. acs.org

Crystallographic studies provide detailed parameters that define the crystal structure. For the dimeric titanium(III) oxalate complex, Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, it was found to crystallize in the monoclinic space group P2₁/c. researchgate.net This space group belongs to the point group 2/m and indicates a primitive monoclinic Bravais lattice with a twofold screw axis along 'b' and a 'c'-glide plane perpendicular to it. unlp.edu.ar The unit cell parameters for this complex were determined as a = 9.5088(19) Å, b = 6.2382(12) Å, c = 13.494(3) Å, with a cell volume of 797.8(3) ų. researchgate.net

Table 1: Crystallographic Data for Dimeric Titanium(III) Oxalate

| Parameter | Value |

|---|---|

| Chemical Formula | Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5088(19) |

| b (Å) | 6.2382(12) |

| c (Å) | 13.494(3) |

| Volume (ų) | 797.8(3) |

| Z | 2 |

Powder X-ray Diffraction Analysis of Bulk Materials

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline nature of bulk materials. ncl.ac.uk It provides a fingerprint of the crystalline phases present in a sample. For titanium oxalate, PXRD can be used to confirm the phase purity of a synthesized powder. researchgate.netosti.gov The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to the crystal structure of the material. By comparing the experimental PXRD pattern with calculated patterns from known crystal structures or databases, the phases within the bulk material can be identified. bruker.comucmerced.edu This technique is also valuable for identifying different polymorphs or hydrated forms of titanium oxalate.

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques are instrumental in visualizing the surface features and determining the elemental composition of materials at a micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of titanium-containing materials, including those derived from oxalate precursors. researchgate.netnih.govnih.govacademie-sciences.fr SEM images reveal details about the shape, size, and texture of the particles. For instance, studies on materials prepared using titanium oxalate precursors have shown varied morphologies. In some cases, the calcination of plutonium oxalate, a process analogous to what might be done with titanium oxalate, retains the original particle shape, though with increased internal porosity. osti.gov SEM analysis of Ti₃C₂Tₓ MXene, which can be derived from titanium-containing precursors, shows multilayered nanoflake structures. researchgate.net The surface morphology is a critical characteristic as it can influence the material's reactivity and performance in various applications.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for analyzing the nanostructure of titanium(III) oxalate species, providing detailed insights into their morphology, size, and internal structure. Research has utilized TEM to characterize various forms of titanium oxalate, revealing complex and controlled nano-architectures.

One significant application of TEM has been in the study of hydroxyl titanium oxalate prepared through wet chemistry routes. cambridge.org TEM analysis has confirmed the formation of hollow porous nanospheres (HPNS) with diameters of approximately 200 nm. cambridge.org Low-magnification TEM images show a distinct contrast between the darker shells and the lighter interior regions, validating the hollow nature of the spheres. cambridge.org At higher magnifications, the images reveal that the shells are not solid but are formed by the aggregation of smaller colloidal particles, resulting in a rough, nanoporous surface. cambridge.org This morphology is distinct from other reported forms of hydroxyl titanium oxalate, which have been described as irregularly shaped, large solid nanoparticles ranging from 200–500 nm in size. cambridge.org

Further TEM characterization provides a more in-depth understanding of these structures. For instance, some studies have shown that synthesis temperature can significantly affect the internal structure, leading to the formation of non-hollow, porous nanospheres instead of hollow ones. cambridge.org Even in these solid spheres, high-magnification TEM images clearly show nanopores within the structure, indicating they are also formed through the aggregation of colloidal particles. cambridge.org In the characterization of related materials, such as nanostructured niobium-titanium carbonitrides derived from oxalate precursors, TEM has been instrumental in observing the resulting nanoscale crystallites, which were found to be between 10 and 50 nm. nih.gov

The table below summarizes key morphological findings for titanium oxalate species as determined by TEM analysis.

| Feature | Observation | Source(s) |

| Morphology | Hollow porous nanospheres; Solid porous nanospheres; Irregular solid nanoparticles | cambridge.org |

| Primary Particle Size | Approx. 200 nm diameter for hollow spheres | cambridge.org |

| Secondary Particle Size | 200-500 nm for irregular solid nanoparticles | cambridge.org |

| Internal Structure | Hollow core with nanoporous shells; Porous solid interior | cambridge.org |

| Formation Mechanism | Aggregation of smaller colloidal units | cambridge.org |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgcsinordic.com It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam. wikipedia.org Because the energy of these X-rays is unique to each element, EDX allows for the precise determination of the elemental composition of the specimen being analyzed. wikipedia.orgnih.gov

In the context of titanium(III) oxalate, EDX analysis is crucial for confirming the presence and relative abundance of its constituent elements. Studies on hydroxyl titanium oxalate have used EDX to verify its composition. The analysis consistently shows that the material is primarily composed of titanium (Ti), carbon (C), and oxygen (O), which is expected for a titanium oxalate compound. cambridge.org This qualitative confirmation is a fundamental step in the characterization process.

Beyond simple identification, EDX can provide semi-quantitative data on the elemental distribution. For example, in the analysis of synthesized titanium oxalate complexes, EDX has been employed to determine the relative percentages of all constituent elements. psu.ac.th This is particularly useful for assessing the purity of the sample and identifying any contaminants or unintended elements. psu.ac.th In the study of more complex systems, such as titanium-niobium carbonitrides synthesized from oxalate precursors, EDX mapping is used to study the homogeneity of the elemental distribution within the nanostructure. nih.gov

The following table illustrates the typical elemental composition of a titanium oxalate sample as determined by EDX analysis.

| Element | Chemical Symbol | Detection Status | Role in Compound | Source(s) |

| Titanium | Ti | Detected | Metal center | cambridge.orgpsu.ac.th |

| Oxygen | O | Detected | Component of oxalate and hydroxyl groups | cambridge.orgpsu.ac.th |

| Carbon | C | Detected | Component of oxalate group | cambridge.orgpsu.ac.th |

This analytical technique provides essential data that complements the morphological information obtained from microscopy methods like TEM, offering a more complete picture of the material's structure and composition.

Spectroscopic Investigations of Oxalate;titanium 3+ Complexes

Electronic Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful method for studying paramagnetic species such as titanium(III) complexes. It provides detailed information on the electronic ground state, spin distribution, and the local environment of the metal center.

Titanium(III), with its d¹ electronic configuration, is a paramagnetic S=1/2 system, making it EPR active. In solution, rapid molecular tumbling at room temperature often averages out the anisotropic interactions, resulting in an isotropic EPR spectrum characterized by a single g-value (g₀ or gᵢₛₒ). For instance, the Ti(III)-citrate complex, a related carboxylate system, exhibits a resonance at g=1.949 in aqueous solution nih.goved.ac.uk. Other Ti(III) complexes have shown similar isotropic g-values, such as g₀ = 1.9510 for (tBuPCP)TiCl₂ in toluene nih.gov. These g-values, which deviate from the free-electron value of 2.0023, are indicative of spin-orbit coupling and provide information about the electronic structure of the complex illinois.edu.

In frozen solutions, the tumbling motion is restricted, and the anisotropy of the g-tensor can be resolved. This provides more detailed information, revealing the principal components of the g-tensor (gₓ, gᵧ, g₂) which reflect the electronic symmetry of the complex nih.gov. For Ti(III) species, g-values below 2.0 are typically attributed to electrons trapped at Ti³⁺ sites mdpi.com. The analysis of these g-tensors is crucial for understanding the nature of the metal-ligand bonding and the geometry of the complex in solution nih.gov.

| Compound/Species | Medium | Temperature | g-Values | Reference |

| Ti(III)-citrate | Aqueous | Room Temp | gᵢₛₒ = 1.949 | nih.goved.ac.uk |

| (tBuPCP)TiCl₂ | Toluene | 298 K | gᵢₛₒ = 1.9510 | nih.gov |

| (tBuPCP)TiCl₂ | Toluene | 100 K | gₓ = 1.9015, gᵧ = 1.9215, g₂ = 1.9735 | nih.gov |

| pH-dependent Ti(III)-citrate | Aqueous | - | g-tensors vary with pH | nih.gov |

In solid-state systems containing more than one paramagnetic center, EPR can detect magnetic interactions between them. For dimeric titanium(III) oxalate (B1200264), specifically Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, EPR spectroscopy reveals the presence of antiferromagnetic coupling between the two Ti³⁺ ions nih.gov. This interaction occurs through the bridging oxalate ligand in a process known as superexchange.

The EPR spectrum of this solid dimer is characteristic of a triplet state (S=1), which arises from the coupling of the two S=1/2 metal centers nih.gov. Magnetic susceptibility measurements show that the solid follows non-Curie behavior, confirming a temperature-dependent magnetic moment that is a hallmark of magnetic exchange interactions nih.gov. From these studies, the antiferromagnetic coupling constant (J) between the two titanium centers was determined to be -37.2 cm⁻¹ nih.gov. The negative sign indicates that the coupling is antiferromagnetic, favoring the alignment of the electron spins in opposite directions.

The speciation of metal complexes in aqueous solution is often highly dependent on pH, and EPR is a sensitive tool for monitoring these changes for paramagnetic ions. As the pH of a solution containing titanium(III) and oxalate is varied, the protonation state of the ligands and the water molecules in the coordination sphere can change, leading to the formation of different complex species nih.gov.

Each distinct species can have a unique electronic environment, which is reflected in its EPR parameters, particularly the g-tensor nih.gov. Studies on the analogous Ti(III)-citrate system have demonstrated this effect, where EPR spectroscopy was used to identify several pH-dependent species, and their corresponding g-tensors were deduced from simulations of the experimental spectra nih.gov. This suggests that as the pH changes, equilibria are established between different Ti(III)-oxalate species (e.g., involving changes in coordination number or ligand protonation), each with a characteristic EPR signal. By analyzing the changes in the EPR spectrum as a function of pH, it is possible to map the distribution of different species and gain insight into the aqueous coordination chemistry of the Ti(III)-oxalate system nih.gov.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to probe the bonding and structure of molecules by examining their vibrational modes. For metal-oxalate complexes, these methods are particularly useful for characterizing the coordination of the oxalate ligand to the titanium(III) center.

The oxalate anion (C₂O₄²⁻) has several characteristic vibrational modes that are sensitive to its coordination environment. Key vibrations include the symmetric and asymmetric C=O stretching modes (νₛ(C=O) and νₐₛ(C=O)), the C-C stretching mode (ν(C-C)), and O-C-O bending modes (δ(O-C-O)) researchgate.netsciengine.com. The frequencies of these modes, particularly the C=O stretches, are diagnostic of how the oxalate ligand is bound to the metal ion sciengine.comacs.org.

Raman spectroscopy is highly effective for identifying metal oxalates, as they exhibit strong signals in the 1400-1600 cm⁻¹ region, corresponding to C-O stretching vibrations researchgate.net. For example, Raman spectra of various metal oxalates show a characteristic strong band between 1450 cm⁻¹ and 1515 cm⁻¹ researchgate.net. The symmetry of the coordinated oxalate ion also influences the spectra. A planar, bidentate coordination (D₂h symmetry) results in mutually exclusive IR and Raman spectra, meaning vibrations active in IR are inactive in Raman, and vice versa. In contrast, a non-planar (D₂d symmetry) or monodentate coordination would break this rule of mutual exclusion researchgate.netsciengine.comwalisongo.ac.id.

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Reference |

| Asymmetric C=O Stretch (νₐₛ(C=O)) | ~1620 - 1650 | Low intensity or inactive | researchgate.net |

| Symmetric C=O / C-C Stretch (νₛ(C=O) + ν(C-C)) | ~1315 - 1360 | ~1460 - 1515 (strong) | researchgate.netresearchgate.netpsu.edu |

| C-C Stretch (ν(C-C)) | Inactive (for D₂h) | ~900 | researchgate.net |

| O-C-O Bending (δ(O-C-O)) | ~800 | ~860 | psu.edu |

The precise frequencies and separations of the oxalate vibrational bands provide detailed information about the metal-ligand bonding. A widely used principle correlates the separation between the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching frequencies (Δν = νₐₛ - νₛ) with the coordination mode nih.gov. This principle, tested with ab initio modeling, can help distinguish between monodentate, bidentate chelating, and bridging coordination geometries nih.gov.

In addition to geometry, the shifts in vibrational frequencies reflect the nature of the metal-ligand bond. Energy decomposition analysis of metal-oxalate complexes indicates that the bonding is dominated by electrostatic interactions . However, the degree of covalent character, primarily from M←L σ-donation, can also be inferred . An increase in electron density on the metal center leads to greater π-back-bonding into the ligand's antibonding orbitals, which weakens the C=O bonds and lowers their stretching frequencies iitd.ac.in. Therefore, by analyzing the shifts in the C=O stretching bands in the IR and Raman spectra of titanium(III) oxalate relative to the free oxalate ion, the strength and nature of the Ti³⁺-oxalate bond can be elucidated.

Structural Insights from Spectroscopic Fingerprints

Spectroscopic methods provide a powerful lens through which the structural nuances of titanium(3+)-oxalate complexes can be examined. Infrared (IR) spectroscopy, for instance, has been utilized to probe the coordination of the oxalate ligand to the titanium center. In one study, the IR spectrum of a dinuclear titanium(III) oxalate complex, Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, was reported, providing key insights into its vibrational modes. acs.org

The electronic structure and coordination environment of titanium(III) centers are often investigated using techniques like UV-Vis spectroscopy. The d¹ electronic configuration of Ti(III) gives rise to electronic transitions that are sensitive to the ligand field. For instance, the gradual shift of the ²T₂g → ²Eg transition peak from approximately 20100 cm⁻¹ to 14500 cm⁻¹ in aqueous titanium(III) solutions with increasing chloride ion content demonstrates the sensitivity of the electronic spectrum to the coordination environment. researchgate.net While this example involves chloride ions, similar principles apply to the study of oxalate complexes, where the coordination of the oxalate ligand influences the d-orbital splitting and, consequently, the observed electronic spectra.

Electron Paramagnetic Resonance (EPR) spectroscopy is another critical tool for characterizing paramagnetic Ti(III) complexes. The g-tensor values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic structure and symmetry of the metal center. acs.org For example, the EPR spectrum of the solid Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O complex shows a typical S = 1 triplet-state spectrum, indicating antiferromagnetic coupling between the two Ti(III) centers. acs.org In solution, however, the complex exhibits Curie behavior, suggesting a different magnetic interaction in the dissolved state. acs.org

These spectroscopic "fingerprints" are crucial for understanding the bonding and geometry of titanium(3+)-oxalate complexes, providing a foundation for interpreting their reactivity and behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the paramagnetic nature of Ti(III) can complicate NMR studies, the technique remains valuable for characterizing the ligands and understanding the dynamic processes in solution.

¹H and ¹³C NMR spectroscopy are primarily used to characterize the organic ligands, such as oxalate, bound to the metal center. In diamagnetic analogues or related systems, these techniques can confirm the integrity of the ligand and provide information about its symmetry in the coordination complex. For paramagnetic complexes, the signals are often broadened and shifted, but in some cases, can still provide structural information.

The study of solution dynamics, such as ligand exchange rates, is a key application of NMR. While direct NMR studies on titanium(3+)-oxalate are scarce in the provided literature, related studies on other titanium complexes and ligand exchange on Ti(III) aqua ions provide a framework for understanding these processes. For example, variable-temperature and variable-pressure ¹⁷O NMR has been used to study water exchange on [Ti(H₂O)₆]³⁺, revealing a highly negative activation volume, which suggests a limiting associative (A) mechanism. researchgate.net This fundamental understanding of the substitution behavior of Ti(III) is crucial for predicting and interpreting the dynamics of oxalate ligand exchange.

NMR spectroscopy can be a powerful tool for probing the coordination environment around a metal ion, often through the observation of ligand nuclei. Changes in chemical shifts and relaxation times of ligand protons or carbons can indicate their proximity to the paramagnetic Ti(III) center and provide insights into the coordination mode of the oxalate ligand.

Furthermore, NMR techniques, such as line-broadening studies, can be used to determine the rates of ligand exchange. This information is critical for understanding the lability of the titanium(3+)-oxalate complexes and their reactivity in solution. The kinetics of complex formation between Ti(III) and oxalate have been studied using the temperature-jump relaxation technique, which provides rate constants for the stepwise formation of [Ti(C₂O₄)]⁺ and [Ti(C₂O₄)₂]⁻. rsc.org These kinetic data indicate that the substitution at the [Ti(H₂O)₆]³⁺ ion proceeds via an associative mechanism. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry offers a direct method for identifying the species present in solution and determining their stoichiometry.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that allows for the transfer of intact complex ions from solution to the gas phase, making it ideal for studying the speciation of metal complexes in solution. nih.gov ESI-MS has been effectively used to investigate the various species of titanium ions in solution. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the ions, it is possible to identify different complex stoichiometries and hydrolysis products. researchgate.net

For instance, ESI-MS analysis of Ti(III) citrate (B86180) solutions revealed the presence of a 1:2 Ti/citrate complex, in contrast to the 1:3 complex observed for Ti(IV). acs.org This demonstrates the ability of ESI-MS to distinguish between different oxidation states and their preferred coordination numbers in solution. Although a direct ESI-MS study on titanium(3+)-oxalate is not detailed in the provided search results, the principles are directly applicable. Such a study would be expected to identify ions corresponding to species like [Ti(C₂O₄)]⁺ and [Ti(C₂O₄)₂]⁻ in solution.

The primary strength of mass spectrometry in this context is the precise determination of the stoichiometry of the complexes present. The mass spectrum provides a clear indication of the number of titanium ions and oxalate ligands in each detected species.

Spectrophotometric studies have established the formation of 1:1 and 1:2 complexes between Ti(III) and oxalate, with stability constants determined for [Ti(C₂O₄)]⁺ and [Ti(C₂O₄)₂]⁻. rsc.org ESI-MS would be expected to confirm the existence of these species in solution by detecting their corresponding molecular ions. Furthermore, ESI-MS can reveal the presence of less abundant or transient species that might not be easily detectable by other methods. The technique can also be used to identify dimeric or polymeric species, as has been suggested for Ti(III) in some solutions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic structure of transition metal complexes, including those of titanium(3+). The Ti³⁺ ion has a 3d¹ electronic configuration, which is responsible for its characteristic color and its absorption of light in the visible region. docbrown.info The absorption of photons promotes this single d-electron from a lower energy d-orbital to a higher energy d-orbital, a process known as a d-d transition. docbrown.info

The uncomplexed hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, in aqueous solution typically exhibits a single, broad absorption band in its UV-Vis spectrum. docbrown.info This absorption has a maximum (λₘₐₓ) at approximately 520 nm, corresponding to the energy required to excite the electron from the t₂g to the eg set of d-orbitals in its octahedral environment. docbrown.info The position and intensity of this absorption band are highly sensitive to the coordination environment of the Ti³⁺ ion. When ligands such as oxalate replace the water molecules in the coordination sphere, the ligand field strength changes, leading to shifts in the absorption maximum and changes in molar absorptivity.

Spectrophotometric studies have been instrumental in determining the stability and kinetics of titanium(3+)-oxalate complexes in aqueous solutions. The formation of mono- and bis-oxalate complexes, [Ti(C₂O₄)]⁺ and [Ti(C₂O₄)₂]⁻, has been confirmed through such methods. rsc.org Research conducted at 10.0 °C and an ionic strength of 1.0 mol dm⁻³ (NaCl) successfully determined the stability constants for these species by observing changes in the visible spectrum upon complexation. rsc.org

The primary electronic transition responsible for the visible absorption in these complexes remains the d-d transition of the Ti³⁺ center. nih.govrsc.org However, the coordination of the bidentate oxalate ligands alters the symmetry and strength of the crystal field around the titanium ion compared to the hexaaqua complex. This modification of the electronic environment directly influences the energy of the d-orbital splitting, which is reflected in the UV-Vis spectrum. While detailed spectra specifically isolating each oxalate complex are not always presented, the kinetic and equilibrium data derived from spectrophotometric measurements provide clear evidence of their formation and distinct electronic properties. rsc.org For instance, complex formation is often studied by monitoring the change in absorbance at a specific wavelength as the concentrations of the reactants are varied.

The kinetic analysis of the complex formation between Ti³⁺ and the monoprotonated oxalate ligand (HC₂O₄⁻) has been effectively studied using temperature-jump relaxation techniques, which rely on spectrophotometric detection of the concentration changes of the species involved. rsc.org

Research Findings on Titanium(3+) Oxalate Complexes

The following table summarizes key findings from spectrophotometric investigations into the formation of titanium(3+) oxalate complexes.

| Complex Species | Parameter | Value | Conditions | Source |

| [Ti(C₂O₄)]⁺ | Stability Constant (K₁) | 2.8 x 10⁶ dm³ mol⁻¹ | 10.0 °C, I = 1.0 mol dm⁻³ (NaCl) | rsc.org |

| [Ti(C₂O₄)₂]⁻ | Stability Constant (K₂) | 1.2 x 10⁶ dm³ mol⁻¹ | 10.0 °C, I = 1.0 mol dm⁻³ (NaCl) | rsc.org |

| Ti³⁺ + [HC₂O₄]⁻ | Rate Constant (k₁b) | 3.9 x 10⁵ dm³ mol⁻¹ s⁻¹ | 10.0 °C, I = 1.0 mol dm⁻³ | rsc.org |

| [Ti(C₂O₄)]⁺ + [HC₂O₄]⁻ | Rate Constant (k₂b) | 8.0 x 10⁶ dm³ mol⁻¹ s⁻¹ | 10.0 °C, I = 1.0 mol dm⁻³ | rsc.org |

Coordination Chemistry and Solution Behavior of Titanium Iii Oxalate

Speciation in Aqueous and Non-Aqueous Media

The species of titanium(III) oxalate (B1200264) present in a solution is highly dependent on the chemical environment. In aqueous solutions, the pH plays a critical role in determining the nature of the complexes formed. The equilibrium between mononuclear, dimeric, and polymeric forms is also a key aspect of its solution behavior.

pH-Dependent Complex Formation Equilibria

The acidity of the solution significantly impacts the formation of titanium(III) oxalate complexes. In strongly acidic solutions, the hydrolysis of the titanium(III) ion is suppressed. rsc.org As the pH increases, hydrolysis becomes more prominent, leading to the formation of hydroxo and oxo-bridged species. publish.csiro.aucost-nectar.eu

The primary titanium(III) species in non-complexing aqueous solutions is the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺. acs.orgrsc.org The hydrolysis of this ion can be represented by the following equilibria:

Ti³⁺ + H₂O ⇌ Ti(OH)²⁺ + H⁺ cost-nectar.eu

2Ti³⁺ + 2H₂O ⇌ Ti₂(OH)₂⁴⁺ + 2H⁺ cost-nectar.eu

In the presence of oxalate, complex formation occurs. Studies have shown that even at low pH (1.5-2.5), the dominant complex is the bis(oxalato)titanate(III) ion, [Ti(C₂O₄)₂]⁻. oup.com The formation of this complex involves the displacement of water molecules from the coordination sphere of the titanium(III) ion by oxalate ions. At higher pH values, the titanyl ion (TiO²⁺) is prone to hydrolysis, which can influence the complexation with oxalate. homescience.net

It has been noted that in the pH range of 2-3, the titanyl oxalate species, TiO(C₂O₄)₂²⁻, is stable. psu.ac.th

Mononuclear vs. Dimeric and Polymeric Forms in Solution

The concentration of titanium(III) and oxalate, as well as the pH, influences the equilibrium between mononuclear, dimeric, and polymeric forms in solution.

Mononuclear Species: In dilute solutions and at low pH, mononuclear species such as [Ti(C₂O₄)]⁺ and [Ti(C₂O₄)₂]⁻ are favored. rsc.orgutwente.nl Spectrophotometric studies have confirmed the existence of the [Ti(C₂O₄)₂]⁻ ion in aqueous solutions. oup.com

Dimeric and Polymeric Species: At higher concentrations or as the pH increases, the formation of dimeric or even polymeric species can occur. publish.csiro.au Dimeric species like Ti₂(OH)₂⁴⁺ have been identified through electron spin resonance studies of titanium(III) trichloride (B1173362) solutions. publish.csiro.au An oxalate-bridged dimeric complex, Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆, has been crystallized from aqueous solutions below pH 2. researchgate.netacs.org The formation of such bridged complexes highlights the ability of the oxalate ligand to link multiple metal centers. lew.ro In some non-aqueous systems, the oxidation of a titanium(III) complex with oxalic acid can lead to the formation of a bridging oxalate complex of titanium(IV). x-mol.netresearchgate.net

Ligand Exchange Kinetics and Thermodynamics

The exchange of ligands, particularly water molecules, in the coordination sphere of the hydrated titanium(III) ion is a fundamental process that precedes complex formation with oxalate. The stability of the resulting oxalato complexes is quantified by their stability constants.

Water Exchange Mechanisms of Hydrated Titanium(III) Ions

The hydrated titanium(III) ion, [Ti(H₂O)₆]³⁺, is the starting point for complexation reactions in aqueous solution. rsc.org The exchange of water molecules in the first coordination sphere of this ion is a crucial step. The rate of water exchange for [Ti(H₂O)₆]³⁺ is relatively fast compared to other trivalent transition metal ions like Cr³⁺ and Co³⁺. uomustansiriyah.edu.iqzysman-colman.com

Theoretical studies using density functional theory (DFT) have indicated that the water exchange reaction on [Ti(H₂O)₆]³⁺ proceeds through an associative (A) mechanism. acs.orgacs.orgresearchgate.net This implies that the incoming water molecule starts to form a bond with the titanium(III) center before the departing water molecule has fully left, forming a seven-coordinate intermediate or transition state. doi.org The activation energy for this process has been calculated to be 15.8 kcal mol⁻¹. acs.orgacs.org

The hydrolysis of the Ti³⁺ ion to form [Ti(H₂O)₅(OH)]²⁺ significantly affects the water exchange rate. The exchange of water molecules in the hydroxo-aqua complex is much faster and proceeds via a dissociative (D) mechanism. acs.orgacs.org This labilizing effect of the hydroxide (B78521) ligand is a common phenomenon in coordination chemistry. wikipedia.org

Determination of Stability Constants for Oxalato Complexes

The stability of the titanium(III)-oxalato complexes is described by their formation constants (K). These constants provide a quantitative measure of the strength of the metal-ligand interaction. Various methods, including spectrophotometry and potentiometric titrations, have been employed to determine these values. rsc.orgoup.comscispace.com

The stepwise formation of the mono- and bis-oxalato complexes can be represented by the following equilibria and their corresponding stability constants:

Ti³⁺ + C₂O₄²⁻ ⇌ [Ti(C₂O₄)]⁺ , K₁ = [[Ti(C₂O₄)]⁺] / ([Ti³⁺][C₂O₄²⁻])

[Ti(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Ti(C₂O₄)₂]⁻ , K₂ = [[Ti(C₂O₄)₂]⁻] / ([[Ti(C₂O₄)]⁺][C₂O₄²⁻])

Studies have reported the following stability constants at 10.0 °C and an ionic strength of 1.0 mol dm⁻³:

K₁ = 2.8 × 10⁶ dm³ mol⁻¹ rsc.org

K₂ = 1.2 × 10⁶ dm³ mol⁻¹ rsc.org

The stability of titanium(III)-oxalato complexes is found to be lower than that of the corresponding chromium(III)-oxalato complexes. oup.comresearchgate.net

Table 1: Stability Constants for Titanium(III) Oxalato Complexes

| Complex | Equilibrium | Log K | Conditions | Reference |

|---|---|---|---|---|

| [Ti(C₂O₄)]⁺ | Ti³⁺ + C₂O₄²⁻ ⇌ [Ti(C₂O₄)]⁺ | 6.45 | 10.0 °C, I = 1.0 M (NaCl) | rsc.org |

| [Ti(C₂O₄)₂]⁻ | [Ti(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Ti(C₂O₄)₂]⁻ | 6.08 | 10.0 °C, I = 1.0 M (NaCl) | rsc.org |

| [Ti(C₂O₄)₂]⁻ | Ti³⁺ + 2C₂O₄²⁻ ⇌ [Ti(C₂O₄)₂]⁻ | pKd = 8.74 | 25 °C, infinite dilution | oup.com |

Role of Oxalate as a Chelating and Bridging Ligand in Complex Formation

The oxalate anion (C₂O₄²⁻) is a versatile ligand that can coordinate to metal ions in several ways. diva-portal.org Its ability to act as both a chelating and a bridging ligand is central to the structural diversity of titanium(III) oxalate complexes. lew.roresearchgate.net

As a bridging ligand , the oxalate ion can connect two or more titanium(III) centers. This bridging capability leads to the formation of dimeric and polymeric structures. lew.ro An example of this is the dinuclear complex Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆, where one oxalate ligand bridges the two titanium centers, and each titanium is also chelated by another oxalate ligand. researchgate.netacs.org The ability of oxalate to bridge metal ions is a key factor in the formation of extended solid-state structures and can also influence the magnetic and electronic properties of the resulting materials. researchgate.net In some cases, the oxidation of a titanium(III) complex with oxalic acid can result in a bridging oxalate complex of titanium(IV). x-mol.net

The coordination mode of oxalate can be influenced by the reaction conditions and the presence of other ligands. For example, in the presence of a tris(phenolato)-amine ligand, oxalate has been shown to form bridging complexes with titanium. researchgate.net

Hydrolytic Pathways of Titanium(III) Species

The aqueous chemistry of the titanium(III) ion is significantly influenced by its propensity to undergo hydrolysis. The primary species in acidic aqueous solutions is the hexa-aqua-titanium(III) ion, [Ti(H₂O)₆]³⁺, which imparts a pale reddish-purple color to the solution. saimm.co.za However, the existence of the free Ti³⁺ ion in aqueous solutions is a subject of discussion, as it has a high ionic potential and readily hydrolyzes, forms complexes, or creates hydrolysed polymeric species. saimm.co.za In strongly acidic solutions with a pH at or below 0.5, the Ti³⁺ ion is considered the dominant species. saimm.co.za

The hexa-aqua-titanium(III) ion behaves as a relatively strong acid, with a measured pKa1 value ranging between 1.8 and 2.5. saimm.co.zaacs.org This acidity means that spontaneous deprotonation of [Ti(H₂O)₆]³⁺ can be expected in aqueous solutions. acs.org Hydrolysis becomes appreciable at a pH of 0.7 or greater. saimm.co.za The initial step in the hydrolytic pathway is the deprotonation of a coordinated water molecule to form the hydroxo-aqua complex, [Ti(H₂O)₅(OH)]²⁺. acs.orgpublish.csiro.auacs.org

Ti(H₂O)₆³⁺ + H₂O ⇌ [Ti(H₂O)₅(OH)]²⁺ + H₃O⁺

Density functional theory (DFT) calculations have shown this process to be activationless, leading to a stable dication-cation pair, [Ti(H₂O)₅(OH)]²⁺·H₃O⁺. acs.orgacs.org Electron spin resonance (ESR) studies have confirmed that the aquated Ti(OH)²⁺ is the major hydrolytic product at low pH. publish.csiro.au

Further hydrolysis can lead to the formation of dimeric species. Research has provided evidence for the formation of the Ti₂(OH)₂⁴⁺ dimer, which exists in small amounts in aqueous solutions. publish.csiro.aucost-nectar.eu The formation of these monomeric and dimeric hydroxo complexes is highly pH-dependent and can be suppressed in solutions with high hydrogen ion concentrations. rsc.org

The equilibrium constants for these initial hydrolysis reactions have been compiled and are presented below.

Table 1: Equilibrium Constants for Titanium(III) Hydrolysis at 298 K

| Equilibrium Reaction | lgK (at infinite dilution) | Source |

|---|---|---|

| Ti³⁺ + H₂O ⇌ TiOH²⁺ + H⁺ | -1.65 ± 0.11 | Brown and Ekberg, 2016 cost-nectar.eu |

| 2 Ti³⁺ + 2 H₂O ⇌ Ti₂(OH)₂⁴⁺ + 2 H⁺ | -2.64 ± 0.10 | Brown and Ekberg, 2016 cost-nectar.eu |

In alkaline environments, the hydrolytic pathways are drastically different. homescience.net At higher pH, extensive hydrolysis leads to the precipitation of titanium(III) hydroxide. This precipitate is a powerful reducing agent and is unstable in water; it reduces the water, leading to the production of hydrogen gas and the conversion of the precipitate to hydrous titanium(IV) oxide. homescience.net

Redox Chemistry and Electrochemical Properties of Titanium Iii Oxalate Systems

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. In the context of titanium oxalate (B1200264) systems, CV studies provide valuable information on the electron transfer processes involving titanium in its +3 and +4 oxidation states.

Characterization of Redox Couples (e.g., Ti(IV)/Ti(III))

The Ti(IV)/Ti(III) redox couple is central to the electrochemical behavior of titanium oxalate solutions. Studies have shown that the nature of this couple can be influenced by the specific complex formed in solution. For instance, in the presence of oxalate, a dimeric titanium(III) complex, Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, has been isolated and characterized. acs.orgnih.gov Cyclic voltammetry of this dimeric complex reveals an irreversible redox couple at approximately -196 mV, which is attributed to the Ti(IV)₂/Ti(III)Ti(IV) couple. acs.orgnih.gov This irreversibility suggests a slow electron transfer process or a change in the coordination environment of the titanium ions upon a change in oxidation state. acs.orgnih.govpw.edu.pl

The electrochemical behavior of titanium complexes can vary significantly depending on the ligand. For example, titanium citrate (B86180) complexes exhibit quasi-reversible redox couples, which is in contrast to the irreversible nature observed for the oxalate dimer. acs.orgnih.govacs.org This difference is thought to be due to a change in the coordination of the citrate ligand to the metal upon reduction. acs.orgnih.govacs.org

The following table summarizes the key redox characteristics of a titanium(III) oxalate dimer:

| Property | Value | Reference |

| Redox Couple | Ti(IV)₂/Ti(III)Ti(IV) | acs.orgnih.gov |

| Redox Potential | ~ -196 mV | acs.orgnih.gov |

| Behavior | Irreversible | acs.orgnih.gov |

pH Influence on Redox Potentials

The pH of the aqueous solution plays a significant role in the redox potentials of titanium complexes. For titanium citrate, the redox potentials are observed to vary with pH. acs.orgnih.govacs.org While specific data for the pH dependence of titanium oxalate is not as extensively detailed in the provided search results, the behavior of the analogous citrate complex suggests that pH adjustments can tune the redox properties of the system. Generally, an increase in pH (more alkaline) leads to a decrease in the redox potential. envirocleen.com For instance, a linear relationship between the half-wave potential (-E₁/₂) and pH has been observed for titanyl oxalate solutions, with a slope of 0.113 V/pH unit. utwente.nl This indicates that the redox potential becomes more negative as the pH increases.

The stability of titanium oxalate species is also pH-dependent. Electrodialysis studies have shown that the degree of polymerization of titanyl oxalate anions remains constant between pH 1 and 4. utwente.nl However, above pH 3, the polarographic wave becomes irreversible, indicating a change in the electrochemical behavior. utwente.nl

Analysis of Quasi-Reversible and Irreversible Redox Behavior

The terms quasi-reversible and irreversible describe the kinetics of the electron transfer at the electrode surface. sop4cv.com An irreversible process, as seen with the titanium(III) oxalate dimer, is characterized by sluggish electron exchange, resulting in reduced and widely separated peaks in a cyclic voltammogram. acs.orgnih.govpw.edu.pl The peak potential in an irreversible system also shifts with the scan rate. pw.edu.pl

In contrast, quasi-reversible systems have electron transfer rates that are controlled by both charge transfer and mass transport. pw.edu.pl This leads to voltammograms that are more drawn out and have a larger peak separation compared to a fully reversible system. pw.edu.pl The quasi-reversible behavior of titanium citrate complexes is attributed to the change in ligand coordination upon reduction, which introduces a kinetic barrier to the electron transfer process. acs.orgnih.govacs.org

The distinction between these behaviors is crucial for understanding the underlying reaction mechanisms. The irreversible nature of the Ti(IV)₂/Ti(III)Ti(IV) couple in the oxalate system suggests a significant structural rearrangement accompanies the electron transfer. acs.orgnih.gov

Electron Transfer Mechanisms in Catalytic Processes

The redox cycling between Ti(IV) and Ti(III) is fundamental to the catalytic activity of titanium-based materials. In various catalytic processes, titanium species act as electron shuttles. acs.org For instance, in photocatalytic systems using TiO₂, the reduction of Ti(IV) to Ti(III) at oxygen vacancy sites creates active centers for reactions. acs.org The mixed-valence Ti(III)/Ti(IV) species facilitate efficient electron transport. acs.org

In the context of titanium oxalate, these complexes can participate in electron transfer reactions. For example, the photocatalytic reduction of Cr(VI) over TiO₂ particles is influenced by the presence of oxalate. nih.gov The process involves sequential one-electron-transfer steps, highlighting the role of titanium in mediating the redox reaction. nih.gov The ability of titanium to exist in multiple oxidation states, such as Ti²⁺ and Ti³⁺, allows for ready electron transfer, which is a key feature in their catalytic applications. researchgate.net

Magnetochemical Behavior of Titanium(III) Oxalate Complexes

Titanium(III) is a d¹ ion and its complexes are therefore expected to be paramagnetic. The magnetic properties of these complexes provide insight into their electronic structure and the nature of metal-metal interactions in polynuclear species. capes.gov.brscribd.com

For the dimeric titanium(III) oxalate complex, Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, electron paramagnetic resonance (EPR) spectroscopy on the solid sample shows a typical S = 1 triplet-state spectrum. acs.orgnih.gov This indicates the presence of two interacting Ti(III) centers. The solid follows non-Curie behavior, and the antiferromagnetic coupling between the two metal centers has been determined to be -37.2 cm⁻¹. acs.orgnih.gov This antiferromagnetic interaction means that the electron spins on the adjacent metal centers tend to align in opposite directions.

Interestingly, in solution, this complex exhibits Curie behavior, which is characteristic of a system with non-interacting magnetic centers. acs.orgnih.gov This change in magnetic behavior from solid to solution suggests a change in the structure or the electronic state of the dimer, possibly supporting a Ti(III)Ti(IV) mixed-valence state in solution. acs.orgnih.gov

Magnetic susceptibility measurements over a range of temperatures for other Ti(III) oxalate complexes have been fitted to models that consider spin-orbit coupling and low-symmetry ligand field components. dtic.mil

The following table summarizes the magnetic properties of the dimeric titanium(III) oxalate complex:

| Property | Solid State | Solution State | Reference |

| EPR Spectrum | S = 1 triplet-state | - | acs.orgnih.gov |

| Magnetic Behavior | Non-Curie (Antiferromagnetic) | Curie | acs.orgnih.gov |

| Antiferromagnetic Coupling (J) | -37.2 cm⁻¹ | - | acs.orgnih.gov |

| Proposed Oxidation State | Ti(III)Ti(III) | Ti(III)Ti(IV) | acs.orgnih.gov |

Polarographic and Voltammetric Investigations of Titanium Species

Polarography and other voltammetric techniques have been instrumental in studying titanium oxalate complexes in solution. utwente.nlacs.org These methods have been used to determine the stoichiometry and stability of the complexes present. For example, combined molecular weight and polarographic measurements have confirmed that in not too concentrated solutions, the major titanium oxalate species is the mononuclear Ti(OH)₂(C₂O₄)₂²⁻. utwente.nl

Polarographic studies of titanyl oxalate solutions in the pH range of 1-3 have shown a linear relationship between the half-wave potential and pH, which helps in elucidating the reaction mechanism. utwente.nl Voltammetric methods have also been developed for the determination of titanium. One such method involves the reduction of the Ti(IV)-oxalate complex to Ti(III)-oxalate in an acidic solution. researchgate.netresearchgate.net The addition of an oxidizing agent like KClO₃ can cause the rapid oxidation of the formed Ti(III)-oxalate, leading to an increase in the reduction peak current of Ti(IV), which forms the basis of a catalytic voltammetric determination method. researchgate.netresearchgate.net

Theoretical and Computational Chemistry of Oxalate;titanium 3+

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

The interaction between titanium(III) and the oxalate (B1200264) ligand involves the formation of coordination bonds that determine the stability and reactivity of the resulting complex. In aqueous solutions, rate and equilibrium data indicate that the substitution at the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, likely proceeds through an associative mechanism. rsc.org The kinetics of complex formation have been studied, revealing stepwise formation of titanium(III) oxalate complexes. rsc.org

Spectrophotometric analysis has been used to determine the stability constants for the formation of these complexes. rsc.org These constants provide a quantitative measure of the strength of the titanium-oxalate interaction.

Table 1: Stability Constants for Titanium(III)-Oxalate Complex Formation Data obtained at 10.0 °C and ionic strength I= 1.0 mol dm⁻³(NaCl). rsc.org

| Reaction | Stability Constant (K) |

| Ti³⁺ + [C₂O₄]²⁻ ⇌ [Ti(C₂O₄)]⁺ | K₁ = 2.8 × 10⁶ dm³ mol⁻¹ |

| [Ti(C₂O₄)]⁺ + [C₂O₄]²⁻ ⇌ [Ti(C₂O₄)₂]⁻ | K₂ = 1.2 × 10⁶ dm³ mol⁻¹ |

Elucidation of Reaction Mechanisms (e.g., CO2 Activation)

Titanium oxalate complexes can serve as precursors for synthesizing titanium dioxide (TiO₂) nanoparticles, which are effective photocatalysts. researchgate.net These TiO₂ nanoparticles have shown activity in the visible light-driven photocatalytic reduction of CO₂ to methanol (B129727) (CH₃OH). researchgate.net While the computational studies often focus on the resulting TiO₂ material, the properties of the titanium oxalate precursor are crucial for the synthesis. The use of a titanium oxalate complex allows for the controlled synthesis of TiO₂ nanoparticles with specific crystalline structures and morphologies. researchgate.net

Kinetic studies on the interaction of titanium(III) with oxalic acid have been performed using the temperature-jump relaxation technique. rsc.org These experiments provide rate constants for the complex-formation reactions. rsc.org In environments with hydrogen ion concentrations between 0.2 and 0.8 mol dm⁻³, the complex formation primarily occurs through the reaction of Ti³⁺ with the monoprotonated oxalate ligand, [HC₂O₄]⁻. rsc.org

Table 2: Rate Constants for Titanium(III)-Oxalate Complex Formation Data obtained at 10.0 °C and ionic strength I= 1.0 mol dm⁻³. rsc.org

| Reaction Step | Rate Constant (k) |

| Ti³⁺ + [HC₂O₄]⁻ → [Ti(C₂O₄)]⁺ + H⁺ | k₁b = 3.9 × 10⁵ dm³ mol⁻¹ s⁻¹ |

| [Ti(C₂O₄)]⁺ + [HC₂O₄]⁻ → [Ti(C₂O₄)₂]⁻ + H⁺ | k₂b = 8.0 × 10⁶ dm³ mol⁻¹ s⁻¹ |

Molecular Dynamics (MD) Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. While direct MD simulations on titanium(III) oxalate are not widely reported, the methodology is applied to understand interfacial phenomena in related systems. For instance, MD simulations have been used to predict the adsorption energy of species at interfaces and to study the properties of the air-water interface, where deviations in molecular dynamics from bulk water are observed. acs.orgnih.gov In other studies, MD simulations using the Forcite module in Materials Studio were performed to calculate the mass transfer coefficients of species at an electrode-electrolyte interface. d-nb.info These simulations can help in understanding how titanium oxalate species might behave at interfaces, which is relevant for applications like catalysis and material synthesis. d-nb.info

Ab Initio Calculations for Adsorption Studies

Ab initio calculations, which are based on quantum mechanics, are employed to study adsorption phenomena without reliance on experimental data. For example, ab initio calculations at the Hartree-Fock level have been used to determine the structures of adsorbates on titanium surfaces. researchgate.net These studies showed that for a pentacoordinated Ti(IV) on a (110) surface, a chelating bidentate binding mode was unstable compared to monodentate or bridging bidentate modes. researchgate.net The computed vibrational frequencies of formate (B1220265) and acetate (B1210297) adsorbed in a bridging bidentate mode onto titanium clusters agreed with experimental results, validating the methodology. researchgate.net Similar ab initio electronic structure calculations have been used to parameterize polarizable interaction potentials for MD simulations. acs.org

Computational Modeling of Crystal Structures and Formation Mechanisms

Computational modeling is essential for understanding the crystal structure of titanium-containing compounds and the mechanisms of their formation. A titanium(IV) oxalate, specifically Ti₂O₃(H₂O)₂·H₂O, has been synthesized and its crystal structure was solved ab initio from powder X-ray diffraction data. researchgate.net

The structure was identified as orthorhombic (space group Cmca) and consists of corrugated inorganic layers of corner-sharing TiO₆ octahedra linked by oxalate anions. researchgate.net

Table 3: Crystal Structure Data for Ti₂O₃(H₂O)₂·H₂O researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| a | 15.494(2) Å |

| b | 10.491(1) Å |

| c | 9.700(1) Å |

| Z | 8 |

Furthermore, computational simulation of crystal structures helps in understanding the formation mechanism of products derived from titanium oxalate. researchgate.net For example, the nanostructure of a rutile/anatase TiO₂ mixed crystal is formed by the epitaxial growth of titanium oxalate along specific surfaces, a process that can be modeled to show that the crystal structures and the connection modes of the TiO₆ octahedra are similar. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Oxalate;Titanium(3+)

Theoretical and computational chemistry provide powerful tools for understanding the intricate world of molecular interactions. Among these, Hirshfeld surface analysis has emerged as a significant method for visually and quantitatively exploring the intermolecular interactions that govern crystal packing. scirp.orgacs.org This analysis partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. mdpi.comiucr.org By mapping various properties onto this surface, a detailed picture of the forces holding the crystal together can be constructed.

While specific, dedicated Hirshfeld surface analysis studies on titanium(III) oxalate are not extensively documented in current literature, the existence of its determined crystal structures, such as the dimeric complex Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O and ammonium (B1175870) di-μ-oxalatotitanate(III) dihydrate, makes a theoretical examination possible. acs.orgcapes.gov.br The principles of the analysis and data from analogous metal oxalate complexes can be used to predict and understand the interactions within the crystal lattice of oxalate;titanium(3+).

The analysis generates several key graphical representations:

d_norm Surface: This surface maps the normalized contact distance, which is based on the distances of any surface point to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ), as well as the van der Waals (vdW) radii of the relevant atoms. mdpi.comnih.gov Red spots on the d_norm surface highlight intermolecular contacts that are shorter than the sum of the vdW radii, indicating strong interactions like hydrogen bonds. White areas represent contacts approximately at the vdW separation, while blue areas signify longer contacts. scirp.orgset-science.com For a titanium(III) oxalate complex, prominent red spots would be expected where hydrogen bonds occur, primarily involving the oxalate oxygen atoms and any coordinated water molecules.

Shape Index and Curvedness: The shape index is a descriptor of the surface's local curvature, revealing features like the π-π stacking interactions common in aromatic systems. scirp.orgnih.gov Curvedness indicates the degree of flatness of the surface, with flat areas often corresponding to stacking interactions. scirp.org

Detailed Research Findings

In the context of oxalate;titanium(3+), particularly in its hydrated forms, the primary intermolecular interactions are expected to be hydrogen bonds. The oxalate anions provide numerous hydrogen bond acceptors through their oxygen atoms, while coordinated water molecules act as hydrogen bond donors. mdpi.comdiva-portal.org

Based on analyses of analogous metal oxalate complexes, the intermolecular contacts in a hypothetical crystal of a hydrated titanium(III) oxalate complex can be quantified. The dominant interactions would likely be O···H/H···O contacts, followed by H···H contacts. Other significant contacts would include O···O and interactions involving the titanium center (Ti···O).

The table below provides a predictive breakdown of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of a hydrated titanium(III) oxalate complex, based on findings for other transition metal oxalates.

Interactive Data Table: Predicted Intermolecular Contacts for Hydrated Oxalate;Titanium(3+)

| Contact Type | Predicted Contribution (%) | Description |

| O···H / H···O | 45 - 55% | Represents strong hydrogen bonding between oxalate oxygen atoms and hydrogen atoms of coordinated water molecules. These are crucial for the stability of the crystal lattice. mdpi.com |

| H···H | 25 - 35% | Arises from contacts between hydrogen atoms of adjacent water molecules. This is a significant contributor to the total surface area. nih.gov |

| O···O | 5 - 10% | Close contacts between oxygen atoms of neighboring oxalate groups. |

| Ti···O | 2 - 5% | Interactions between the titanium(III) center and oxygen atoms of adjacent oxalate or water molecules in the crystal packing. |

| Other | < 5% | Includes minor contacts such as C···H, C···C, and Ti···H. |

Applications in Advanced Materials Science

Precursors for Functional Titanium Oxide Materials

Titanium(III) oxalate (B1200264) is extensively utilized as a starting material for producing a range of titanium oxide materials with tailored properties. Its decomposition under specific thermal conditions can be precisely controlled to yield oxides with desired stoichiometry, crystal structure, and morphology.

Magnéli phases, a series of sub-stoichiometric titanium oxides with the general formula TiₙO₂ₙ₋₁ (where n ranges from 4 to 9), are known for their high electrical conductivity and corrosion resistance. mdpi.comrsc.orgnih.gov Among these, Ti₄O₇ exhibits the highest electrical conductivity at room temperature. mdpi.comnih.gov Titanium(III) oxalate has been successfully employed as a precursor in a two-step method to synthesize these valuable materials. mdpi.comnih.govsemanticscholar.org

The synthesis process typically involves:

Preparation of Titanium(III) Oxalate Particles : Controlled-size particles of titanium(III) oxalate are produced by reacting metallic titanium with oxalic acid in a heated aqueous solution. mdpi.comnih.govsemanticscholar.org

High-Temperature Calcination : The obtained titanium(III) oxalate particles are then subjected to calcination at high temperatures (generally above 1000 °C) in a reducing atmosphere, such as flowing hydrogen gas, to produce Ti₄O₇. mdpi.comnih.govsemanticscholar.org

This method allows for the creation of nanostructured titanium sub-oxides, including nanocrystalline Ti₂O₃, Ti₃O₅, and Ti₄O₇. mdpi.comnih.gov The reduction sequence generally follows TiO₂ → TiₙO₂ₙ₋₁ (n > 10) → TiₙO₂ₙ₋₁ (4 < n < 10) → Ti₃O₅ → Ti₂O₃. nih.govsemanticscholar.org Careful control of synthesis parameters like temperature and time is crucial for obtaining specific Magnéli phases with high purity. mdpi.com

Table 1: Synthesis of Magnéli Phase Titanium Oxides from Titanium(III) Oxalate

| Target Material | Precursor | Synthesis Method | Key Process | Resulting Product | Reference |

|---|---|---|---|---|---|

| Ti₄O₇ | Metallic Ti, Oxalic Acid | Two-step procedure | 1. Reaction of Ti with oxalic acid to form titanium(III) oxalate. 2. High-temperature calcination in flowing hydrogen gas. | Ti₄O₇ nanopowder (average size 115 ± 30 nm) | mdpi.comnih.govsemanticscholar.org |

| Ti₂O₃ | TiO₂ nanoparticles, CaH₂ powder | Thermal Reduction | Heating TiO₂ nanoparticles with CaH₂ powder at 350 °C. | Ti₂O₃ nanoparticles | mdpi.comnih.gov |

Titanium oxalate compounds are effective precursors for creating porous titanium oxide materials, which are of interest for applications in catalysis, sensing, and energy storage. cambridge.org The inherent porosity can be generated during the synthesis and subsequent thermal treatment of the oxalate precursor.

A one-step wet chemistry approach can be used to synthesize hollow hydroxyl titanium oxalate nanospheres under mild conditions. cambridge.org These hollow spheres, approximately 200 nm in diameter with a shell thickness of around 30 nm, are formed by the aggregation of smaller colloidal subunits. cambridge.org The formation of the hollow interior is explained by the Ostwald ripening mechanism. cambridge.org A simple thermal treatment can then convert these precursor spheres into porous anatase TiO₂ nanospheres while preserving the high-order hollow structure. cambridge.org Another method involves using a precipitation technique with tetrabutyl titanate, oxalic acid, and anhydrous ethanol (B145695) to produce a porous titanyl oxalate precursor powder. scirp.orgscirp.org

Table 2: Synthesis of Porous Titanium Oxide from Titanium Oxalate Precursors

| Precursor | Synthesis Method | Key Features | Resulting Material | Reference |

|---|---|---|---|---|

| Hydroxyl Titanium Oxalate | One-step wet chemistry | Formation of hollow nanospheres via Ostwald ripening. | Hollow porous nanospheres (~200 nm diameter) | cambridge.org |

| Titanyl Oxalate | Precipitation Method | Reaction of tetrabutyl titanate, oxalic acid, and ethanol. | Porous titanyl oxalate precursor powder | scirp.orgscirp.org |

Mixed-phase titanium dioxide, typically a combination of the anatase and rutile polymorphs, often exhibits enhanced photocatalytic activity compared to single-phase materials. researchgate.net Titanium oxalate precursors, particularly potassium titanyl oxalate, can be used to synthesize these mixed-phase materials through hydrothermal methods. rsc.org